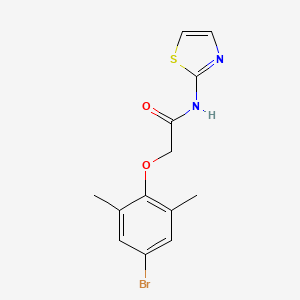

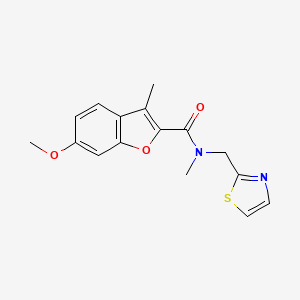

2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide," involves multi-step chemical reactions starting from base compounds such as 2-bromo-1-(3,4-dimethylphenyl)ethanone. These compounds are further reacted with various reagents to introduce the thiazole group and other functional groups necessary for the desired activity. The synthesis process is characterized by reactions such as nucleophilic substitution and condensation, often requiring specific conditions to achieve high yields and purity (Bashandy, Abdelall, & El-Morsy, 2008).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives reveals a complex interaction of atomic and molecular orbitals. Techniques such as X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry are utilized to determine the precise molecular geometry, electronic structure, and bonding. Studies indicate that these compounds often exhibit nonplanar geometries with significant intramolecular interactions, such as hydrogen bonding, which can influence their chemical reactivity and biological activity (Karakurt, Cukurovalı, Subasi, & Kani, 2016).

Chemical Reactions and Properties

Thiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. These reactions are influenced by the electron-donating and withdrawing properties of the substituents on the thiazole ring. The chemical properties of these compounds are largely defined by the thiazole moiety, which imparts a degree of aromaticity, making these compounds relatively stable yet reactive under certain conditions. The presence of other functional groups further diversifies their chemical behavior, allowing for a broad range of chemical transformations (Obydennov et al., 2013).

Physical Properties Analysis

The physical properties of thiazole derivatives, including "2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide," are determined by their molecular structure. These compounds typically exhibit moderate to low solubility in water but are more soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The physical state, melting point, and boiling point can vary widely depending on the nature of the substituents attached to the thiazole ring and the overall molecular architecture.

Chemical Properties Analysis

The chemical properties of thiazole derivatives are marked by their reactivity towards electrophiles and nucleophiles, which is modulated by the electronic characteristics of the thiazole ring and its substituents. These compounds can act as ligands in coordination chemistry, forming complexes with various metals. The acidity and basicity (pKa values) of these compounds can also be significant, influencing their behavior in biological systems and chemical reactions. The functional groups attached to the thiazole core play a crucial role in determining the overall chemical properties and reactivity of these compounds (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Surface Electrochemistry and Redox Indicator Applications

Research on related compounds, such as 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide ([MTT]Br), has shown their importance as biological redox indicators. These compounds exhibit surface electrochemical redox processes, which are crucial for understanding their behavior in biological systems and their potential applications in bioelectrochemistry (Marques et al., 1995).

Reactions with Thiols and Synthesis of Thiazole Derivatives

The nucleophilic substitution reactions of related bromo compounds with thiols have been extensively studied. These reactions offer pathways to synthesize thiazole derivatives, showcasing the versatility of these compounds in creating heterocyclic compounds with potential biological activities (Aoki et al., 1996).

Palladium-Catalyzed Heteroarylation for Synthesis of Benzylacetamides

Palladium-catalyzed direct arylation methods have been applied to bromobenzylacetamide derivatives, including compounds structurally related to 2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide. This approach facilitates the synthesis of heteroarylated benzylacetamides, demonstrating the compound's utility in developing novel organic molecules (Laidaoui et al., 2010).

Anticonvulsant Activity of Thiazole Derivatives

Studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which share a functional group similarity with 2-(4-bromo-2,6-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide, have shown potential anticonvulsant activities. These studies highlight the importance of structural modifications in enhancing biological activity and suggest potential therapeutic applications of such compounds (Severina et al., 2020).

Fungicidal Activity of New Thiazole Derivatives

The synthesis of new thiazole derivatives from bromo compounds demonstrates their fungicidal activity, underscoring the compound's relevance in agricultural and pharmaceutical applications. This research provides insight into the design of new fungicides and the importance of thiazole derivatives in developing effective treatments against fungal pathogens (Bashandy et al., 2008).

Eigenschaften

IUPAC Name |

2-(4-bromo-2,6-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2S/c1-8-5-10(14)6-9(2)12(8)18-7-11(17)16-13-15-3-4-19-13/h3-6H,7H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPOQXKBNISHOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=NC=CS2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-2,6-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)